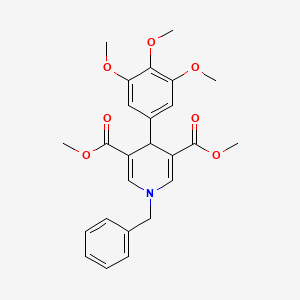![molecular formula C25H21NO3 B11646151 Methyl 4-[(9,10-dihydro-9,10-ethanoanthracen-11-ylcarbonyl)amino]benzoate](/img/structure/B11646151.png)
Methyl 4-[(9,10-dihydro-9,10-ethanoanthracen-11-ylcarbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-[(TETRACYCLO[6620~2,7~0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the tetracyclic core. This core can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the tetracyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE include:
- 15-methyltetracyclo[6.6.2.0{2,7}.0{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid .
- 1-Methyl-4-(tetracyclo[6.6.2.0 2,7 .0 9,14 ]hexadeca-2,4,6,9,11,13-hexaen-1-yl)piperazine .
- 1-Methyl-4-[2-(tetracyclo[6.6.2.0 2,7 .0 9,14 ]hexadeca-2,4,6,9,11,13-hexaen-1-yloxy)ethyl]piperazine dihydrochloride .
Uniqueness
What sets METHYL 4-[(TETRACYCLO[6.6.2.0~2,7~.0~9,14~]HEXADECA-2,4,6,9,11,13-HEXAEN-15-YLCARBONYL)AMINO]BENZOATE apart is its unique tetracyclic structure, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C25H21NO3 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
methyl 4-(tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carbonylamino)benzoate |
InChI |
InChI=1S/C25H21NO3/c1-29-25(28)15-10-12-16(13-11-15)26-24(27)22-14-21-17-6-2-4-8-19(17)23(22)20-9-5-3-7-18(20)21/h2-13,21-23H,14H2,1H3,(H,26,27) |
Clave InChI |
IESQZBKVTZQSOF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11646070.png)

![7,9,11-Trimethyl-3-pentyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11646093.png)
![dimethyl 2-[2,2,6,8-tetramethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11646096.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B11646097.png)
![[1-Amino-5-(morpholin-4-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11646099.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-2-methylphenyl)furan-2-carboxamide](/img/structure/B11646112.png)
![(4-{3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4-nitro-phenyl}-piperazin-1-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11646117.png)
![Ethyl 4-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11646127.png)
![3-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11646139.png)
![[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}methanone](/img/structure/B11646144.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11646148.png)
![2-{2-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646154.png)
![Ethyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646158.png)
